

# Crystal Structure Analysis of a Piperazine Derivative: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperazin-1-yl)cyclohexanone

**Cat. No.:** B151978

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Prepared for: Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** Initial searches for the crystal structure of **4-(4-Methylpiperazin-1-yl)cyclohexanone** did not yield publicly available crystallographic data. To fulfill the core requirements of this request, this guide provides a comprehensive crystal structure analysis of a closely related and structurally characterized compound: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. This compound shares the core piperazine moiety, offering valuable insights into the structural characteristics of this important chemical class.

## Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of clinically used drugs. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

This technical guide provides a detailed overview of the crystal structure analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, a compound that serves as a valuable case study for researchers working with piperazine-containing molecules.

## Molecular Structure and Conformation

The asymmetric unit of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone contains one molecule. The central piperazine ring adopts a classic chair conformation. The geometry of the molecule is further defined by the dihedral angle between the mean plane of the benzene ring and the acetyl group, which is  $48.7(1)^\circ$ .<sup>[1]</sup>

## Crystallographic Data and Structure Refinement

The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in the tables below.

### Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	<chem>C12H16N2O2</chem>
Formula Weight	220.27
Temperature	173 K
Wavelength (Cu K $\alpha$ )	1.54184 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
Unit Cell Dimensions	
a	6.13183(19) Å
b	12.0106(4) Å
c	14.8704(5) Å
$\alpha$	90°
$\beta$	94.025(3)°
$\gamma$	90°
Volume	1092.46(6) Å <sup>3</sup>
Z	4
Calculated Density	1.338 Mg/m <sup>3</sup>
Absorption Coefficient	0.75 mm <sup>-1</sup>
F(000)	472
Crystal Size	0.48 x 0.46 x 0.32 mm

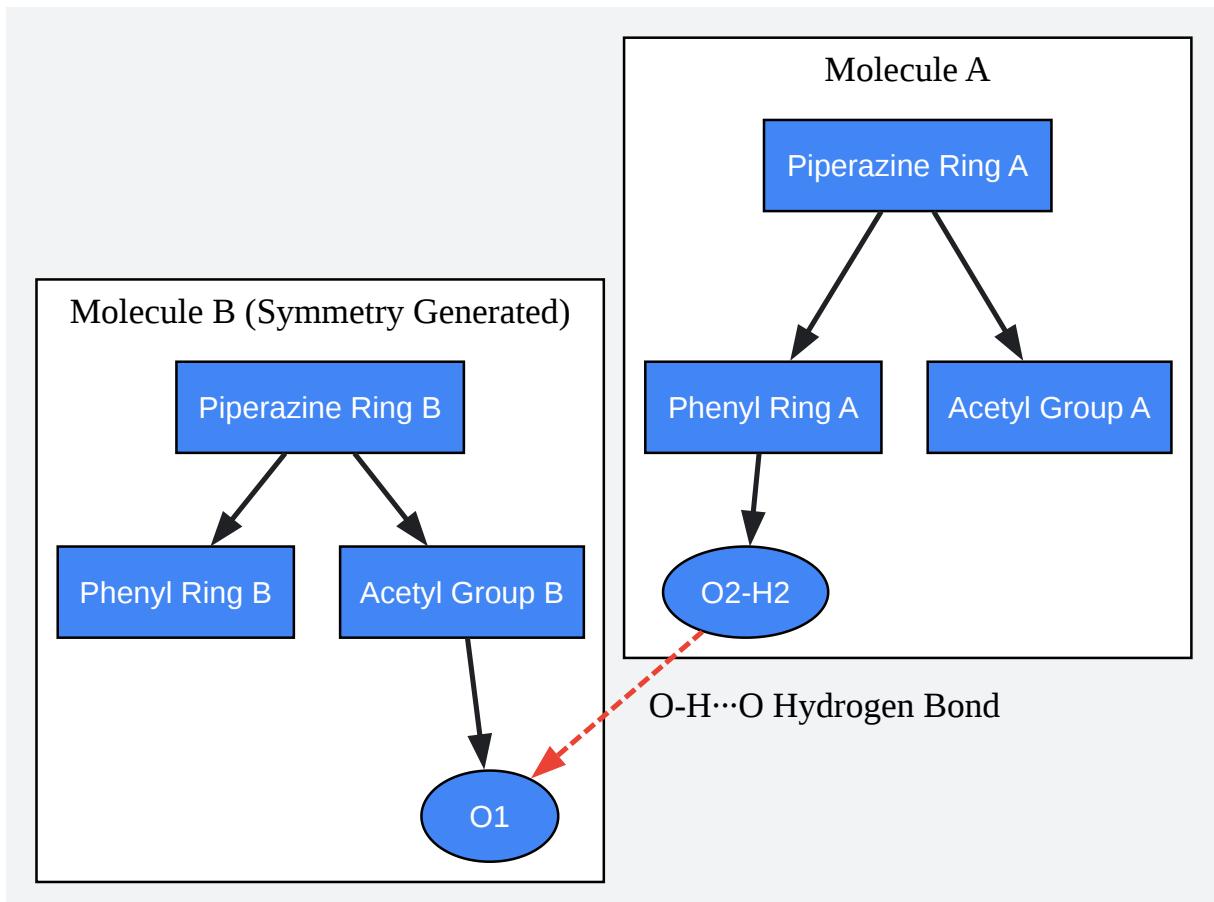
**Table 2: Data Collection and Refinement Statistics**

Parameter	Value
Diffractometer	Agilent Xcalibur (Eos, Gemini)
Theta range for data collection	4.7 to 72.3°
Index ranges	-7 ≤ h ≤ 5, -14 ≤ k ≤ 14, -18 ≤ l ≤ 17
Reflections collected	6224
Independent reflections	2134 [R(int) = 0.025]
Completeness to theta = 67.0°	99.8 %
Absorption correction	Multi-scan
Max. and min. transmission	1.000 and 0.833
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	2134 / 0 / 147
Goodness-of-fit on F <sup>2</sup>	1.07
Final R indices [I > 2σ(I)]	R1 = 0.041, wR2 = 0.113
R indices (all data)	R1 = 0.045, wR2 = 0.116
Largest diff. peak and hole	0.22 and -0.18 e.Å <sup>-3</sup>

## Experimental Protocols

### Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.<sup>[2]</sup> The reaction mixture is then filtered, and the filtrate is evaporated. The resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes. The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution. This solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide. The final product is collected by filtration and recrystallized from ethanol.<sup>[2]</sup>



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## References

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